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Compound of Interest

Compound Name: C21H25FN2O3

Cat. No.: B7458375

Get Quote

Executive Summary & Compound Identity
C21H25FN2O3 is a research-grade ligand designed to target the Dopamine D3 receptor with

high selectivity over the D2 isoform. Structurally, it belongs to the 7-hydroxy-6-methoxy-1,2,3,4-

tetrahydroisoquinoline (THIQ) class, linked via a butyl chain to a 4-fluorobenzamide moiety.

Its primary utility lies in neuropharmacological research as a tool compound to dissect D3-

mediated signaling in addiction and schizophrenia models. This guide provides the protocols to

verify its published potency (Ki < 10 nM) and selectivity (>100-fold vs. D2) against industry

standards like BP-897 and SB-277011-A.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Experimental Framework: Synthesis & Structural
Verification
Objective: To replicate the synthesis with >95% purity and verify the chemical structure using

NMR/MS.

Synthesis Workflow (Retrosynthetic Validation)
The synthesis relies on a convergent approach coupling the THIQ core with a fluorobenzoyl-

linker moiety.

Protocol:

Alkylation: React 7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinoline with N-(4-

bromobutyl)phthalimide (protecting group strategy) or direct alkylation with 4-chloro-N-(4-

chlorobutyl)benzamide equivalents.

Coupling Condition: Use K2CO3 in Acetonitrile (ACN) at reflux for 12-16 hours.

Purification: Silica gel column chromatography (DCM/MeOH gradient).

Critical Control Point: The phenolic hydroxyl at position 7 is prone to oxidation. All reactions

must be performed under Nitrogen/Argon atmosphere.

Structural Validation (NMR/MS)
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Published spectral data must be replicated to ensure the correct regioisomer (N-alkylation vs.

O-alkylation).

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Biological Verification: D3 vs. D2 Selectivity
Objective: To independently determine the affinity constant (Ki) and Selectivity Ratio.

Radioligand Binding Assay Protocol
Rationale: Direct competition binding provides the most robust measure of affinity. We use

[3H]-Methylspiperone (non-selective) or [3H]-7-OH-DPAT (D3 preferred) to define the binding

pocket.

Step-by-Step Methodology:

Membrane Prep: HEK-293 cells stably expressing human D3R or D2L receptors.

Incubation: Mix 20 µg membrane protein + 0.2 nM [3H]-Methylspiperone + Increasing

concentrations of C21H25FN2O3 (10^-11 to 10^-5 M).

Buffer System: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Equilibrium: Incubate for 60 min at 25°C.

Termination: Rapid filtration over GF/B filters pre-soaked in 0.3% PEI.
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Analysis: Scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff

equation.

Comparative Performance Data (Simulated/Published
Consensus)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Interpretation: If C21H25FN2O3 exhibits a Ki > 20 nM at D3 or < 100 nM at D2 during

verification, the batch is likely degraded (oxidation of the catechol-like system) or the salt form

is incorrect.

Visualization of Signaling & Workflow
Synthesis & Selectivity Logic Pathway
The following diagram illustrates the critical checkpoints in synthesizing the compound and the

logic gate for determining its success as a D3-selective probe.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Workflow for the synthesis, structural validation, and pharmacological screening of

C21H25FN2O3.

Receptor Interaction Model
This diagram visualizes the competitive binding mechanism utilized in the verification assay.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Competitive binding model: C21H25FN2O3 displaces the radioligand, reducing the

signal dose-dependently.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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